molecular formula C14H21NO2 B14559800 1,1-Dimethylpiperidin-1-ium benzoate CAS No. 61659-30-1

1,1-Dimethylpiperidin-1-ium benzoate

Cat. No.: B14559800
CAS No.: 61659-30-1
M. Wt: 235.32 g/mol
InChI Key: BGELMRLJIJWQEX-UHFFFAOYSA-M
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Description

1,1-Dimethylpiperidin-1-ium benzoate is a quaternary ammonium compound that consists of a piperidine ring with two methyl groups attached to the nitrogen atom, forming a positively charged ion. The benzoate part of the compound is derived from benzoic acid, a simple aromatic carboxylic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethylpiperidin-1-ium benzoate can be synthesized through the reaction of 1,1-dimethylpiperidine with benzoic acid. The reaction typically involves the following steps:

    Preparation of 1,1-Dimethylpiperidine: This can be achieved by the methylation of piperidine using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide.

    Formation of this compound: The 1,1-dimethylpiperidine is then reacted with benzoic acid in an appropriate solvent, such as ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the quaternary ammonium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylpiperidin-1-ium benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The benzoate ion can be substituted with other anions through ion exchange reactions.

    Oxidation and Reduction: The piperidine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 1,1-dimethylpiperidine and benzoic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium chloride or other salts that can provide the desired anion for substitution.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.

Major Products Formed

    Substitution Reactions: The major products are the substituted quaternary ammonium salts.

    Oxidation: Oxidation of the piperidine ring can lead to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction can yield various reduced forms of the piperidine ring.

    Hydrolysis: The major products are 1,1-dimethylpiperidine and benzoic acid.

Scientific Research Applications

1,1-Dimethylpiperidin-1-ium benzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of other chemical compounds and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1-dimethylpiperidin-1-ium benzoate involves its interaction with molecular targets, such as enzymes or receptors. The positively charged quaternary ammonium ion can interact with negatively charged sites on proteins or other biomolecules, leading to changes in their activity or function. The benzoate ion may also play a role in the compound’s overall activity by interacting with specific molecular pathways.

Comparison with Similar Compounds

1,1-Dimethylpiperidin-1-ium benzoate can be compared with other similar quaternary ammonium compounds, such as:

    Mepiquat Chloride: Used as a plant growth regulator.

    Diphemanil Methylsulfate: Used as an anticholinergic agent.

    Mepenzolate Bromide: Used in the treatment of peptic ulcers.

Uniqueness

This compound is unique due to its specific combination of the piperidine ring and benzoate ion, which imparts distinct chemical and biological properties

Properties

CAS No.

61659-30-1

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

1,1-dimethylpiperidin-1-ium;benzoate

InChI

InChI=1S/C7H16N.C7H6O2/c1-8(2)6-4-3-5-7-8;8-7(9)6-4-2-1-3-5-6/h3-7H2,1-2H3;1-5H,(H,8,9)/q+1;/p-1

InChI Key

BGELMRLJIJWQEX-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCCCC1)C.C1=CC=C(C=C1)C(=O)[O-]

Origin of Product

United States

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